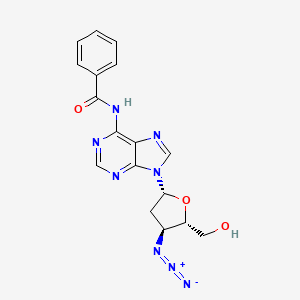

3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27)/t11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBISSPQNGWPJ-YNEHKIRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine CAS number 869354-89-2

This technical guide is structured as an autonomous, in-depth monograph designed for researchers utilizing 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine (CAS 869354-89-2) . It focuses on the molecule's dual utility as a "Click Chemistry" scaffold and a chain-terminating nucleoside precursor.

CAS Number: 869354-89-2 Role: Bifunctional Nucleoside Intermediate (Chain Terminator & Bioorthogonal Scaffold)

Executive Summary

This compound is a specialized purine nucleoside analogue.[1] It is chemically distinct due to three structural modifications that define its utility in medicinal chemistry and oligonucleotide research:

-

3'-Azido Group (-N₃): Replaces the 3'-hydroxyl, acting as both a chain terminator (preventing phosphodiester bond extension) and a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

2',3'-Dideoxyribose Sugar: Lacks hydroxyl groups at both 2' and 3' positions, conferring high stability against nucleases and obligate chain-termination properties upon enzymatic incorporation.

-

N6-Benzoyl Protection: The exocyclic amine of the adenine base is protected with a benzoyl group. This renders the molecule lipophilic and chemically inert to electrophiles, making it an ideal building block for organic synthesis and "Click" library generation before final deprotection.

Chemical Architecture & Specifications

| Property | Specification |

| IUPAC Name | N-(9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-yl)benzamide |

| Molecular Formula | C₁₇H₁₆N₈O₃ |

| Molecular Weight | 380.37 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH. Sparingly soluble in water. |

| Appearance | White to off-white crystalline powder |

| pKa (Base) | ~3.8 (protonation of N1), N6-H is non-basic due to benzoyl |

| UV Max | ~280 nm (characteristic of N6-benzoyl adenine) |

| Storage | -20°C, Desiccated, Protect from light (Azide stability) |

Molecular Anatomy Diagram

The following diagram illustrates the functional zones of the molecule and their respective roles in chemical workflows.

Figure 1: Functional decomposition of the CAS 869354-89-2 scaffold.

Handling & Solubilization Protocol

Scientific Rationale: The N6-benzoyl group significantly increases the hydrophobicity of the adenine base. Unlike unprotected nucleosides, this compound will not dissolve readily in aqueous buffers. Proper solubilization is critical to prevent precipitation during "Click" labeling.

-

Primary Solvent: Dissolve the powder in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a stock concentration of 10–50 mM .

-

Note: DMSO is preferred for biological compatibility if the downstream step involves enzymatic assays (after dilution).

-

-

Secondary Dilution: For aqueous reactions (e.g., Click chemistry), dilute the organic stock into the aqueous buffer. Ensure the final organic solvent concentration does not exceed 20% to maintain solubility of the benzoyl-protected species.

-

Safety: While organic azides with a C/N ratio > 3 (like this one) are generally stable, avoid contacting with strong acids or heavy metals in the absence of ligands, and do not subject to rotary evaporation at temperatures > 60°C.

Core Application: "Click" Functionalization (CuAAC)

This protocol describes the modification of the 3'-position using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Why use the N6-Benzoyl form? The protection prevents the exocyclic amine of adenine from interfering with reactive alkynes or copper ligands, and the enhanced lipophilicity improves solubility in organic-rich "Click" cocktails used for hydrophobic alkynes (e.g., fluorescent dyes, lipid tails).

Reagents

-

Substrate: 3'-Azido-N6-benzoyl-2',3'-ddA (10 mM in DMSO).

-

Alkyne: Terminal alkyne of choice (1.2 equivalents).

-

Catalyst: CuSO₄[2] · 5H₂O (100 mM in water).

-

Reducing Agent: Sodium Ascorbate (freshly prepared 500 mM in water).

-

Ligand: THPTA or TBTA (to protect biomolecules from oxidative damage and accelerate the reaction).

Step-by-Step Protocol

-

Reaction Mix: In a microcentrifuge tube, combine:

-

50 µL Substrate (10 mM stock)

-

X µL Alkyne (1.2 eq)

-

100 µL Solvent Mix (DMSO/t-BuOH/Water 3:1:1) - Adjust to keep both reactants soluble.

-

-

Catalyst Activation: Premix CuSO₄ (5 mol%) and THPTA (25 mol%) separately, then add to the reaction.

-

Initiation: Add Sodium Ascorbate (50 mol%) last to initiate the reduction of Cu(II) to Cu(I).

-

Incubation: Purge headspace with N₂ or Ar. Incubate at Room Temperature for 2–4 hours in the dark.

-

Validation: Monitor by LC-MS. The product will show a mass increase corresponding to the alkyne + 380.37 Da.

-

Purification: Precipitate in cold ethanol or perform silica gel chromatography (DCM/MeOH gradient) if working on a preparative scale.

Deprotection Protocol (Benzoyl Removal)

After the "Click" reaction (or if the free amine is required for enzymatic conversion to a triphosphate), the N6-benzoyl group must be removed.

Warning: Standard DNA synthesis deprotection (hot ammonia) can be used, but prolonged heating of azides is a safety risk. We recommend mild deprotection .

Method A: Concentrated Ammonia (Traditional)

-

Dissolve the compound in 30% Ammonium Hydroxide (NH₄OH) .

-

Add Ethanol (1:1 ratio) if solubility is an issue.

-

Incubate at 55°C for 4–6 hours or Room Temperature for 24 hours .

-

Evaporate to dryness (SpeedVac).

Method B: AMA (Fast & Mild)

-

Prepare AMA solution (1:1 mixture of 30% NH₄OH and 40% Methylamine).

-

Incubate at Room Temperature for 2 hours .

-

Note: This is preferred to minimize thermal stress on the azide/triazole moiety.

Deprotection Pathway Diagram

Figure 2: Chemical deprotection pathway to yield the bioactive nucleoside.

Analytical Quality Control (QC)

When verifying the integrity of CAS 869354-89-2 or its derivatives, look for these specific markers:

| Method | Expected Signal | Diagnostic Value |

| HPLC | Single peak, RT > Adenosine | N6-Bz increases retention time on C18 columns significantly compared to free nucleosides. |

| ESI-MS (+) | [M+H]⁺ = 381.14 m/z | Confirms intact mass. Loss of N₂ (M-28) may occur at high fragmentation voltages. |

| IR Spectroscopy | Strong band ~2100 cm⁻¹ | Characteristic Azide stretch. Disappearance indicates successful "Click" reaction. |

| UV-Vis | λmax ~279–281 nm | Characteristic of N6-benzoyladenine (shifted from 260 nm of free adenine). |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Herdewijn, P. (Ed.). (2004). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard protocols for N6-benzoyl deprotection). [Link]

-

Agrawal, S. (1993). Protocols for Oligonucleotides and Analogs. Humana Press. (Reference for nucleoside solubility and handling). [Link]

Sources

chemical structure of N6-benzoyl-3'-azido-ddA nucleoside

Executive Summary

N6-benzoyl-3'-azido-2',3'-dideoxyadenosine (N6-Bz-3'-Azido-ddA) is a specialized nucleoside derivative serving as a critical intermediate in chemical biology and oligonucleotide synthesis.[1][][] Structurally, it combines a purine base protected at the exocyclic amine (N6) with a modified ribose sugar lacking hydroxyl groups at the 2' and 3' positions, where the 3'-hydroxyl is substituted by an azido (–N₃) group.

This molecule functions primarily as a chain terminator in polymerase reactions and a bioorthogonal handle for "Click" chemistry (CuAAC). The N6-benzoyl group acts as a robust protecting group, preventing side reactions (such as N-alkylation) during automated phosphoramidite synthesis, ensuring high-fidelity incorporation into DNA/RNA strands.

Part 1: Structural Anatomy & Physicochemical Properties

The chemical architecture of N6-Bz-3'-Azido-ddA is designed for synthetic stability and specific reactivity.

Chemical Identity[4][5]

-

IUPAC Name: N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide[4]

-

Molecular Formula:

[4] -

Molecular Weight: ~380.36 g/mol

-

CAS Number: 110143-02-7 (generic for 3'-azido-ddA derivatives; specific protected forms vary).

Structural Decomposition

The molecule consists of three distinct functional domains:

| Domain | Component | Function |

| Heterocycle | Adenine | The nitrogenous base capable of Watson-Crick base pairing (with Thymine/Uracil). |

| Protecting Group | N6-Benzoyl | An amide linkage at the N6 position.[5] It reduces the nucleophilicity of the exocyclic amine, preventing branching or side-reactions during oligonucleotide coupling. It is base-labile (removable with ammonia). |

| Sugar Moiety | 3'-Azido-2',3'-dideoxyribose | A furanose ring lacking 2'-OH (DNA-like stability) and 3'-OH. The 3'-Azide serves as a chain terminator (no 3'-OH for phosphodiester bond formation) or a "Click" handle. |

Physicochemical Data Table

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| UV Max ( | ~280 nm (characteristic of N6-benzoylated adenine) |

| Purity Standard | >98% (HPLC), essential for solid-phase synthesis |

| Storage | -20°C, desiccated, protected from light (Azides are light-sensitive) |

Part 2: Synthetic Pathway & Mechanistic Insight[7]

The synthesis of N6-Bz-3'-Azido-ddA requires precise regiochemical control to install the azide functionality while maintaining the integrity of the glycosidic bond and the N6-protection.

Synthesis Workflow (Retrosynthetic Logic)

The synthesis typically proceeds from 2'-deoxyadenosine. The critical challenge is the inversion of configuration at the C3' position to install the azide in the correct stereochemistry (mimicking the 3'-position of natural DNA).

Step-by-Step Protocol Logic:

-

N6-Protection: The exocyclic amine of 2'-deoxyadenosine is highly nucleophilic. It is protected first using Benzoyl Chloride (BzCl) to form N6-Benzoyl-2'-deoxyadenosine .

-

5'-Protection: The 5'-OH is protected with a bulky group (e.g., DMT or TBDMS) to isolate the 3'-OH for modification.

-

3'-Activation & Azidation: The 3'-OH is converted to a leaving group (Mesylate or Triflate).

-

Critical Note: Direct displacement (

) requires the leaving group to be in the xylo (up) configuration to result in the ribo (down) azide. Therefore, a Mitsunobu reaction or an inversion step is often employed on the native ribo hydroxyl to install the azide.

-

-

Deprotection (Partial): The 5'-protecting group is removed to yield the final nucleoside product, retaining the N6-benzoyl group for subsequent phosphoramidite conversion.

Visualization: Synthetic Pathway

Caption: Synthetic route from 2'-deoxyadenosine to N6-Benzoyl-3'-Azido-ddA, highlighting the critical inversion step at C3'.

Part 3: Experimental Protocol (Quality Control)

For researchers utilizing this compound, verifying structural integrity before application is mandatory.

NMR Characterization Protocol

Objective: Confirm the presence of the Benzoyl group and the Azide modification.

-

Solvent: Dissolve 5 mg of sample in

. -

1H-NMR Markers:

-

Benzoyl Protons: Look for multiplets in the aromatic region (

7.5 - 8.1 ppm). -

H1' Anomeric Proton: A triplet or doublet of doublets around

6.4 ppm. -

H3' Proton: The shift of this proton is diagnostic. The presence of the electron-withdrawing Azide group will shift the H3' signal upfield relative to the hydroxyl precursor.

-

-

13C-NMR Markers:

-

Carbonyl (C=O): Signal at ~165 ppm confirms the Benzoyl amide.

-

C3'-N3: Distinct shift around 60-65 ppm.

-

IR Spectroscopy (Azide Signature)

The most rapid validation method is Infrared (IR) Spectroscopy.

-

Protocol: Prepare a KBr pellet or use ATR-FTIR.

-

Diagnostic Peak: Look for a strong, sharp asymmetric stretching vibration at 2100–2150 cm⁻¹ . This is the unequivocal signature of the Azide (

) group.

Part 4: Applications in Drug Development & Chemical Biology

"Click" Chemistry (CuAAC)

The 3'-azido group is a bioorthogonal handle. It reacts with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.

-

Application: Labeling DNA strands post-synthesis.

-

Workflow:

-

Incorporate N6-Bz-3'-Azido-ddA at the 3'-terminus of an oligonucleotide.

-

Perform solid-phase synthesis (N6-Bz remains stable).

-

Deprotect (remove N6-Bz) and cleave from resin.

-

React the 3'-Azido-DNA with a Fluorescent-Alkyne.

-

Chain Termination (Antiviral Mechanism)

Similar to AZT (Zidovudine), the 3'-azido-ddA moiety acts as an obligate chain terminator.

-

Mechanism: Viral Reverse Transcriptase (RT) incorporates the nucleoside triphosphate (converted intracellularly).

-

Result: The lack of a 3'-OH prevents the formation of the next phosphodiester bond, halting viral replication.

-

Role of N6-Benzoyl: In this context, the N6-benzoyl derivative is a prodrug or synthetic intermediate . The benzoyl group increases lipophilicity (enhancing cellular uptake) and is hydrolyzed intracellularly or chemically to release the active drug.

Visualization: Mechanism of Action

Caption: Pharmacological pathway of N6-Bz-3'-Azido-ddA acting as a chain terminator.

References

-

Solid-Phase Oligonucleotide Synthesis. Sigma-Aldrich Technical Guides.

-

Protection of Nucleosides for Synthesis. ATDBio Nucleic Acids Book.

-

3'-Azido-2',3'-dideoxyadenosine Structure & Properties. PubChem Compound Summary.

-

Synthesis of N6-Benzoyl Protected Nucleosides. Cayman Chemical Product Data.

-

Phosphoramidite Chemistry Mechanisms. BOC Sciences Technical Repository.

Sources

- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine | C17H16N8O3 | CID 13873702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. atdbio.com [atdbio.com]

- 7. akonscientific.com [akonscientific.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

molecular weight and solubility of 3'-azido-N6-benzoyl-2',3'-dideoxyadenosine

This in-depth technical guide details the physicochemical properties, solubility protocols, and handling of 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine , a critical intermediate in nucleoside analog synthesis and antiviral research.[]

Physicochemical Profiling, Solubility Optimization, and Application Workflows[1]

Executive Summary

This compound is a protected nucleoside analog.[][2] It serves as a lipophilic precursor to 3'-azido-2',3'-dideoxyadenosine (an HIV reverse transcriptase inhibitor analog) and a functional building block for "Click Chemistry" applications.[] The N6-benzoyl group protects the exocyclic amine of the adenine base during chemical synthesis, while the 3'-azido group provides a reactive handle for bio-orthogonal conjugation or acts as a chain terminator.[]

Due to the hydrophobicity introduced by the benzoyl protection, this compound exhibits poor aqueous solubility, necessitating specific organic solvent protocols for reconstitution.

Physicochemical Identity

Precise identification is required for assay validation and quality control.[]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Numbers | 869354-89-2 , 110143-02-7 |

| Molecular Formula | |

| Molecular Weight | 380.37 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity Standard | |

| λmax (UV) | ~279–281 nm (characteristic of N6-benzoyl adenine) |

Structural Logic

The molecule consists of three functional domains:

-

Purine Base (Adenine): The core recognition element.

-

N6-Benzoyl Group: A lipophilic protecting group (

) that prevents side reactions at the adenine amine.[] -

Sugar Moiety (2',3'-dideoxyribose): Lacks hydroxyls at 2' and 3' positions; the 3' position is substituted with an Azido (

) group.

Solubility & Reconstitution Protocols

Solubility Profile

The N6-benzoyl modification significantly reduces water solubility compared to the free nucleoside.[] Attempting to dissolve directly in aqueous buffers (PBS, Tris) will result in precipitation.

| Solvent | Solubility Rating | Estimated Max Conc. | Recommendation |

| DMSO | High | ~15–30 mg/mL | Primary Solvent |

| DMF | High | ~30 mg/mL | Alternative for synthesis |

| Ethanol | Moderate | ~1–5 mg/mL | Use with caution |

| Water | Insoluble | <0.1 mg/mL | Do NOT use |

| PBS (pH 7.2) | Poor | <0.2 mg/mL | Only after dilution |

Standard Reconstitution Protocol (Stock Solution)

Objective: Prepare a stable 10 mM or 50 mM stock solution.

Reagents:

-

Compound: this compound (MW: 380.37 g/mol )[][2]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.[]

Procedure:

-

Calculate Mass: For 1 mL of 50 mM stock, weigh 19.02 mg of powder.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

-

Vortex: Vortex vigorously for 30–60 seconds until the solution is clear and colorless.

-

Inspection: Verify no particulate matter remains. If particles persist, warm gently to 37°C for 2 minutes.

-

Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Aqueous Dilution (For Biological Assays)

To use in cell culture or enzymatic assays, dilute the organic stock into the aqueous medium.

-

Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

-

Method: Add the DMSO stock dropwise to the stirring aqueous buffer. Do not add buffer to the DMSO stock, as this may cause rapid precipitation.

Experimental Applications & Mechanisms

Deprotection (Removal of Benzoyl Group)

For applications requiring the biologically active free nucleoside (3'-azido-2',3'-dideoxyadenosine), the benzoyl group must be removed.[]

-

Reagent: Concentrated Ammonium Hydroxide (

) or Methanolic Ammonia. -

Conditions: Incubate at 55°C for 12–16 hours or Room Temperature for 24–48 hours.

-

Outcome: Yields free 3'-azido-2',3'-dideoxyadenosine (MW ~276.[]25) and benzoate byproduct.

Click Chemistry (CuAAC)

The 3'-azido group is stable and ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

-

Partner: Any Alkyne-labeled molecule (e.g., fluorescent dyes, biotin).

-

Utility: Labeling of DNA/RNA chains terminated by this analog (if incorporated enzymatically, though the benzoyl group usually inhibits polymerase incorporation; deprotection is typically required before enzymatic use).

Visual Workflows

Structural & Functional Logic

Caption: Functional decomposition of the molecule highlighting the impact of the N6-benzoyl and 3'-azido groups.

Reconstitution & Usage Workflow

Caption: Step-by-step decision tree for solubilization and downstream application preparation.

References

-

PubChem. this compound (CID 13873702).[][3] National Library of Medicine.[] Retrieved from [Link]

-

Herdewijn, P., et al. (1987). 3'-Substituted 2',3'-dideoxynucleoside analogues as potential anti-HIV agents.[][4] Journal of Medicinal Chemistry.[][4] (Foundational chemistry for azido-ddA derivatives).

Sources

Strategic Chemical Modification: A Comparative Analysis of 3'-Azido-dA and its N6-Benzoyl Protected Analogue

An In-Depth Technical Guide:

For researchers, scientists, and professionals in drug development, the precise control of molecular structure during synthesis is paramount. Nucleoside analogues, in particular, form the backbone of numerous therapeutic agents and research tools. This guide provides a detailed technical examination of two closely related molecules: 3'-azido-3'-deoxyadenosine (3'-azido-dA) and N6-benzoyl-3'-azido-3'-deoxyadenosine. We will dissect their structural differences, explore the strategic rationale for the use of the N6-benzoyl protecting group, and provide practical insights into their application, particularly in the context of oligonucleotide synthesis.

Part 1: Core Structural and Physicochemical Distinctions

At first glance, the two molecules appear remarkably similar. However, the presence of a single chemical moiety—the N6-benzoyl group—fundamentally alters the compound's chemical behavior, dictating its utility in complex synthetic pathways.

3'-Azido-3'-deoxyadenosine (3'-azido-dA)

3'-azido-dA is a synthetic analogue of deoxyadenosine. Its defining feature is the replacement of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an azido group (-N₃)[1]. This modification has two profound consequences:

-

Chain Termination: The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond, making it an effective chain terminator of DNA synthesis. This property is the basis for the antiviral activity of related compounds like Zidovudine (AZT)[2][3][4].

-

Bioorthogonal Handle: The azide group is a versatile functional group that can participate in highly specific and efficient bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[5][6]. This allows for the precise labeling and conjugation of molecules in complex biological systems.

However, the adenine base of 3'-azido-dA contains a reactive primary exocyclic amine at the N6 position, which poses significant challenges in chemical synthesis.

N6-Benzoyl-3'-azido-3'-deoxyadenosine

This molecule is a derivative of 3'-azido-dA where the N6-amino group is acylated with a benzoyl group[7]. The benzoyl moiety functions as a protecting group , a temporary modification designed to mask the reactivity of the N6-amine during multi-step synthesis[8][9]. Its selection is not arbitrary; it is chosen for its ability to withstand the various chemical conditions of a synthetic cycle while being removable under specific, controlled conditions at the end of the process[10].

Structural Comparison

The fundamental difference lies in the protection of the exocyclic amine, a critical feature for synthetic applications.

Comparative Physicochemical Properties

The addition of the benzoyl group significantly alters the molecule's physical properties, most notably its lipophilicity. This change is crucial for its performance in synthetic organic chemistry.

| Property | 3'-azido-3'-deoxyadenosine | N6-benzoyl-3'-azido-3'-deoxyadenosine | Rationale for Difference |

| Molecular Formula | C₁₀H₁₂N₈O₃[1] | C₁₇H₁₆N₈O₄[7] | Addition of C₇H₄O from the benzoyl group. |

| Molecular Weight | 292.25 g/mol [1] | 396.36 g/mol [7] | Increased mass due to the benzoyl group. |

| LogP (Lipophilicity) | -0.6 (Predicted)[1] | ~1.5 - 2.5 (Estimated) | The aromatic benzoyl group is hydrophobic, significantly increasing lipophilicity and solubility in organic solvents used in synthesis[11][12]. |

| Aqueous Solubility | Higher | Lower | The increased hydrophobic character from the benzoyl group reduces solubility in polar solvents like water[13]. |

| N6-Amine Reactivity | Nucleophilic | Non-nucleophilic | The lone pair of electrons on the nitrogen is delocalized into the benzoyl carbonyl, rendering it inactive as a nucleophile. |

Part 2: The Causality Behind Protection: Why the N6-Benzoyl Group is Essential

In the precise world of oligonucleotide synthesis, every reactive site on a monomer must be accounted for. The unprotected N6-amino group of adenine is a liability that can derail the entire process.

The Challenge of an Unprotected Amine

During solid-phase oligonucleotide synthesis, the growing DNA or RNA chain is assembled by sequentially adding phosphoramidite monomers. This process involves several chemical steps per cycle, including an activation/coupling step where the phosphoramidite is highly electrophilic.

If an unprotected 3'-azido-dA monomer were used, its nucleophilic N6-amine would compete with the desired 5'-hydroxyl group for reaction with the activated phosphoramidite. This would lead to undesirable outcomes:

-

Chain Branching: Formation of a bond between the N6-amine and the phosphate backbone, creating a branched, non-biological structure.

-

Failed Couplings: Consumption of the activated monomer in side reactions, reducing the efficiency of the primary chain elongation.

-

Difficult Purification: A heterogeneous mixture of desired and undesired products that is difficult and costly to separate.

The Benzoyl Group as a Strategic Solution

The N6-benzoyl group serves as an ideal protector for several field-proven reasons[9][10]:

-

Inertness: It effectively deactivates the N6-amine, preventing it from participating in side reactions during the coupling, capping, and oxidation steps of the synthesis cycle[14].

-

Solubility Enhancement: The increased lipophilicity it imparts is not a side effect but a key feature. It enhances the solubility of the nucleoside phosphoramidite in acetonitrile, the standard solvent used in automated DNA/RNA synthesizers[11].

-

Stability: It is stable to the acidic conditions used to remove the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) at the start of each synthesis cycle.

-

Controlled Removal: It remains intact throughout the entire chain assembly and is cleanly removed during the final deprotection step, typically using aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), which hydrolyzes the amide bond to regenerate the native N6-amino group[8][15].

Part 3: Experimental Methodologies and Protocols

The practical application of N6-benzoyl-3'-azido-dA is best illustrated through the standard protocol for its incorporation into a synthetic oligonucleotide.

Synthesis of N6-benzoyl-3'-azido-dA

The synthesis of the protected nucleoside is a multi-step process. A common route involves first preparing N6-benzoyladenine, followed by glycosylation and subsequent modification of the sugar moiety to introduce the 3'-azido group[16][17]. Alternatively, 3'-azido-dA can be synthesized first and then selectively benzoylated at the N6 position. The resulting N6-benzoyl-3'-azido-dA is then typically converted to a 5'-DMT, 3'-phosphoramidite building block for use in automated synthesis.

Protocol: Solid-Phase Incorporation of a 3'-Azido-dA Moiety

This protocol outlines the key steps for incorporating a single N6-benzoyl-3'-azido-dA unit into a growing oligonucleotide chain on an automated synthesizer.

Prerequisites:

-

Solid support (e.g., CPG) with the initial nucleoside attached.

-

5'-DMT-N6-benzoyl-3'-azido-3'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

-

Standard synthesizer reagents: Deblocking solution (e.g., trichloroacetic acid in dichloromethane), Activator (e.g., ethylthiotetrazole), Capping solutions (A and B), and Oxidizer (e.g., iodine/water/pyridine).

Methodology:

-

Step 1: Deblocking (Detritylation)

-

Action: The synthesizer pumps an acidic deblocking solution over the solid support.

-

Causality: This removes the acid-labile 5'-DMT protecting group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

-

Step 2: Coupling

-

Action: The N6-benzoyl-3'-azido-dA phosphoramidite and an activator solution are simultaneously delivered to the synthesis column.

-

Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive phosphitylating agent. This agent reacts exclusively with the free 5'-hydroxyl group to form a phosphite triester linkage. The N6-benzoyl group ensures the adenine base is inert during this high-reactivity step.

-

-

Step 3: Capping

-

Action: Acetic anhydride and N-methylimidazole solutions are passed through the column.

-

Causality: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from reacting in subsequent cycles, thereby minimizing the formation of deletion mutations in the final product.

-

-

Step 4: Oxidation

-

Action: An oxidizing solution (iodine in THF/water/pyridine) is delivered to the column.

-

Causality: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, which is the natural backbone linkage in DNA (albeit with a protecting group on the phosphate oxygen).

-

This four-step cycle is repeated for each subsequent monomer to be added to the chain.

Final Cleavage and Deprotection

Once the synthesis is complete, the final oligonucleotide must be cleaved from the support and all protecting groups must be removed.

Protocol: Deprotection

-

Action: The solid support is treated with concentrated aqueous ammonium hydroxide or an AMA solution at an elevated temperature (e.g., 55°C) for several hours[8][10].

-

Causality: This single treatment accomplishes three critical tasks simultaneously:

-

It cleaves the succinyl linker, releasing the oligonucleotide from the solid support.

-

It removes the cyanoethyl protecting groups from the phosphate backbone.

-

It hydrolyzes the benzoyl protecting groups from the adenine (and any other protected) bases, restoring them to their native form.

-

-

Work-up: The resulting solution containing the crude oligonucleotide is filtered, the solvent is evaporated, and the product is purified, typically by HPLC or PAGE.

Conclusion: A Tale of Two Molecules for One Purpose

The difference between 3'-azido-dA and N6-benzoyl-3'-azido-dA is a clear illustration of the principles of synthetic strategy. 3'-azido-dA is the molecule that imparts the desired final functionality—a chain-terminating azide handle. However, its inherent reactivity makes it unsuitable for direct use in controlled, stepwise chemical synthesis.

N6-benzoyl-3'-azido-dA is the engineered, synthetically tractable version of the same molecule. The benzoyl group acts as a temporary mask, rendering the molecule inert where it needs to be and enhancing its solubility for practical application. It is the key that unlocks the ability to precisely place the 3'-azido-dA functional unit within a complex biopolymer. For the researcher and drug developer, understanding this distinction is fundamental to designing and executing the synthesis of modified nucleic acids for advanced therapeutic and diagnostic applications.

References

- Benchchem. (2025).

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5273012, 3'-Azido-3'-deoxyadenosine. Retrieved from PubChem. [Link]

-

Prakash, T. P., & Pande, V. (2013). Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. Nucleosides, Nucleotides & Nucleic Acids, 32(3), 109-23. [Link]

-

Lin, T. S., Chen, M. S., McLaren, C., Gao, Y. S., Ghazzouli, I., & Prusoff, W. H. (1987). Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogs of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry, 30(2), 440-4. [Link]

-

PrepChem.com. (n.d.). Synthesis of Compounds 6. [Link]

-

Lin, T. S., Chen, M. S., McLaren, C., Gao, Y. S., Ghazzouli, I., & Prusoff, W. H. (1987). Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry, 30(2), 440-4. [Link]

-

Imazawa, M., & Eckstein, F. (1978). Synthesis of 3'-azido-2',3'-dideoxyribofuranosylpurines. The Journal of Organic Chemistry, 43(15), 3044-3048. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. [Link]

-

Chheang, V., et al. (2005). Lipophilicity coefficients of potential tumor imaging agents, positron-labeled O(6)-benzylguanine derivatives. Biomedical Chromatography, 19(5), 379-84. [Link]

-

Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(13), 2831-4. [Link]

- Google Patents. (n.d.).

-

Siddiqui, A. Q., et al. (1995). Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine. AIDS Research and Human Retroviruses, 11(10), 1227-32. [Link]

-

El-Kousy, S. M., et al. (2021). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 26(23), 7349. [Link]

-

Rasayan Journal of Chemistry. (2022). EFFECT OF LIPOPHILIC, ELECTRONIC, AND STERIC PARAMETERS OF N-BENZOYL- N'-PHENYLTHIOUREA COMPOUNDS ON ANT. [Link]

-

Zhu, H., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(15), 7235-43. [Link]

Sources

- 1. 3'-Azido-3'-deoxyadenosine | C10H12N8O3 | CID 5273012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3'-Azido-N6-benzoyl-3'-deoxyadenosine | 103597-10-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DNA寡核苷酸合成 [sigmaaldrich.com]

- 11. Lipophilicity coefficients of potential tumor imaging agents, positron-labeled O(6)-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 15. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

Technical Guide: N6-Benzoyl Protected Azido Nucleoside Analogs for DNA Synthesis

Executive Summary

This technical guide details the chemical rationale, synthesis protocols, and application of N6-benzoyl protected azido-2'-deoxyadenosine (N6-Bz-2'-Az-dA) phosphoramidites. These specialized monomers allow for the site-specific incorporation of bio-orthogonal azide handles into DNA oligonucleotides. The critical challenge in using these analogs lies in balancing the lability of the N6-benzoyl protecting group (required for base pairing fidelity and solubility) with the stability of the azide moiety (susceptible to Staudinger reduction) during the solid-phase synthesis cycle and downstream deprotection.

Chemical Rationale & Structural Logic

The Dual-Protection Strategy

The synthesis of functionalized DNA requires a "Protection-Function" orthogonality. For Adenine-based azido analogs, two distinct chemical challenges must be managed simultaneously:

-

N6-Benzoyl (Bz) Protection: The exocyclic amine of Adenine is nucleophilic.[1][2] Without protection, it reacts with activated phosphoramidites during the coupling step, leading to branched DNA structures (N-branching). The Benzoyl group masks this amine as an amide, rendering it inert during chain assembly but removable via ammonolysis.

-

Azide (

) Functionality: The azide group is introduced (typically at the 2' position or via a linker) to serve as a "Click" handle. While kinetically stable under most conditions, it is thermodynamically unstable and highly susceptible to reduction by phosphines (P(III) species).

The Critical Incompatibility: Staudinger Reduction

The central constraint in working with azido-nucleosides is the Staudinger Reaction .

-

The Risk: Trivalent phosphorus compounds (e.g., Triphenylphosphine, TCEP) react rapidly with organic azides to form iminophosphoranes, which hydrolyze to primary amines.[3]

-

The Implication: Standard disulfide cleavage protocols using TCEP or DTT must be avoided if the azide is to remain intact. Furthermore, the choice of oxidation reagent during synthesis is critical.

Synthesis of the Phosphoramidite Monomer[4]

Before solid-phase synthesis, the monomer must be prepared. The following workflow describes the synthesis of 5'-DMT-N6-Bz-2'-Azido-2'-deoxyadenosine-3'-CEP .

Workflow Diagram

Caption: Synthesis pathway for N6-Bz-2'-Azido-dA phosphoramidite. Note the N6-protection occurs after azide introduction to prevent side reactions.

Solid-Phase Synthesis Protocol

This section details the incorporation of the N6-Bz azido monomer into an oligonucleotide chain using automated phosphoramidite chemistry.

Reagent Specifications

| Component | Specification | Purpose |

| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | Promotes coupling. ETT is preferred over tetrazole for modified amidites due to higher acidity. |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | CRITICAL: Standard Iodine oxidation is compatible with azides. Avoid non-aqueous peroxide oxidizers if possible. |

| Capping | Cap A (Acetic Anhydride) + Cap B (N-Methylimidazole) | Blocks unreacted 5'-OH to prevent deletion mutations. |

| Deblock | 3% Trichloroacetic Acid (TCA) in DCM | Removes 5'-DMT group. |

The Synthesis Cycle (Step-by-Step)

-

Detritylation: TCA removes the 5'-DMT group from the solid-support bound nucleotide, generating a reactive 5'-OH.

-

Coupling (The Critical Step):

-

The N6-Bz-Azido phosphoramidite is activated by ETT.

-

Coupling Time: Increase to 6–10 minutes (standard is 2 min). The 2'-azido group creates steric bulk and electron-withdrawing effects that slow the reaction kinetics.

-

-

Oxidization:

-

The unstable P(III) phosphite triester is oxidized to the stable P(V) phosphate triester using Iodine/Water.

-

Note: The azide group is stable to aqueous iodine.

-

-

Capping: Acetylation of unreacted chains.

Cycle Visualization

Caption: Solid-phase synthesis cycle. The oxidation step stabilizes the backbone without affecting the azide, provided no phosphines are introduced.

Deprotection & Purification[2][4][5]

This is the phase with the highest risk of experimental failure due to azide degradation.

Deprotection Conditions

The N6-benzoyl group requires ammonolysis for removal.

-

Recommended Reagent: AMA (Ammonium hydroxide / 40% Aqueous Methylamine 1:1).

-

Conditions: 65°C for 15 minutes OR Room Temperature for 2 hours.

-

Why AMA? It is faster than standard ammonia, reducing the thermal exposure of the azide.

-

Alternative: Concentrated

at 55°C for 4-8 hours (acceptable, but higher risk of thermal degradation).

Purification (HPLC)

-

Column: C18 Reverse Phase.[4]

-

Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

-

Gradient: 0-50% B over 30 mins.

-

Note: The Azide group adds hydrophobicity. Expect the modified oligo to elute later than the unmodified control.

Post-Synthetic Modification: Click Chemistry

Once the N6-Bz group is removed and the oligo is purified, the azide is available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC Protocol

-

Dissolve Oligo: 10 nmol Azido-DNA in 50

L water. -

Add Alkyne: 50 nmol Alkyne-Label (5 equiv) in DMSO/tBuOH.

-

Catalyst Mix:

-

CuSO4: 100 nmol.

-

Ligand (THPTA): 500 nmol (Stabilizes Cu(I) and prevents DNA degradation).

-

Reducing Agent: Sodium Ascorbate (500 nmol).

-

-

Incubation: 1 hour at Room Temperature (Anaerobic conditions preferred).

-

Precipitation: Ethanol/NaOAc to remove copper and excess label.

Reaction Pathway

Caption: CuAAC 'Click' reaction mechanism. The Cu(I) catalyst couples the Azide-DNA and Alkyne-Label into a stable triazole linkage.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Mass Spec shows M-26 peak | Reduction of Azide ( | Staudinger Reduction occurred. Check buffers for TCEP, DTT, or Phosphines. Ensure fresh reagents. |

| Low Coupling Efficiency | Steric hindrance of 2'-Azide. | Increase coupling time to 10 mins. Use ETT activator. |

| DNA Degradation | Copper-induced oxidative damage during Click. | Use THPTA or TBTA ligand to chelate Cu(I). Degas solvents to remove oxygen. |

| Incomplete Deprotection | N6-Bz not fully removed.[4] | Extend AMA treatment time or ensure reagents are fresh (Ammonia gas escapes over time). |

References

-

Glen Research. (2022). Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. The Glen Report, 9.16. Retrieved from [Link]

-

Oxford Academic. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research.[6] Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Staudinger Reaction and Reduction Mechanisms. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Staudinger Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. academic.oup.com [academic.oup.com]

3'-Azido-2',3'-dideoxyadenosine (3'-AzddA) Prodrug Derivatives: Synthetic Strategies, Metabolic Activation, and Antiviral Efficacy

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacology of 3'-azido-2',3'-dideoxyadenosine (3'-AzddA) prodrugs. While 3'-AzddA serves as a structural adenosine analogue to Zidovudine (AZT), its clinical utility as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) has been historically limited by two primary metabolic bottlenecks: rapid deamination by Adenosine Deaminase (ADA) and inefficient intracellular phosphorylation to the monophosphate species.

This document details the application of Aryloxyphosphoramidate (ProTide) technology to the 3'-AzddA scaffold. By masking the phosphate moiety, these prodrugs facilitate passive diffusion, bypass the rate-limiting first kinase step, and sterically protect the adenine base from ADA-mediated catabolism. We provide validated synthetic protocols, metabolic activation pathways, and comparative efficacy data for researchers in antiviral drug development.

The Parent Scaffold: Pharmacology & Metabolic Barriers[1][2]

Mechanism of Action

3'-AzddA acts as a chain terminator.[1] Upon entering the host cell, it must be sequentially phosphorylated to its active triphosphate form (3'-AzddATP). The 3'-azido group prevents the formation of the 5'–3' phosphodiester bond required for DNA elongation, thereby inhibiting HIV-1 Reverse Transcriptase (RT).

The Phosphorylation & Deamination Bottlenecks

Unlike thymidine analogues (e.g., AZT), adenosine analogues face a unique dual challenge:

-

Kinase Inefficiency: The conversion of the nucleoside to the monophosphate (MP) by deoxycytidine kinase (dCK) or adenosine kinase (AK) is often slow or rate-limiting.

-

Catabolic Deactivation: High levels of cytosolic ADA rapidly convert 3'-AzddA to 3'-azido-2',3'-dideoxyinosine (3'-AzddI) . The inosine derivative is generally less potent and follows a different, often less efficient, activation pathway.

Solution: The ProTide strategy masks the 5'-monophosphate, delivering the "skipped" metabolite directly into the cell and altering the substrate fit for ADA.

Metabolic Activation Pathway

The following pathway illustrates the bioactivation of a 3'-AzddA phosphoramidate prodrug. The design relies on intracellular enzymatic cleavage to release the monophosphate, bypassing the nucleoside kinase step.

Figure 1: Metabolic activation of 3'-AzddA ProTides. Note the bypass of the initial kinase step and protection against Adenosine Deaminase (ADA).

Chemical Synthesis of Phosphoramidate Derivatives

The synthesis of 3'-AzddA ProTides typically employs a one-pot coupling reaction using a phosphorochloridate reagent. This protocol ensures high stereoselectivity and yield.

Synthetic Workflow (Graphviz)

Figure 2: One-pot synthesis strategy for Aryloxyphosphoramidate prodrugs.

Detailed Experimental Protocol

Objective: Synthesis of 3'-azido-2',3'-dideoxyadenosine 5'-[phenyl-(methoxy-L-alaninyl)]-phosphate.

Materials:

-

3'-AzddA (dried over

) -

Phenyl dichlorophosphate

-

L-Alanine methyl ester hydrochloride

-

N-Methylimidazole (NMI)

-

Anhydrous THF or Pyridine

Procedure:

-

Reagent Preparation: In a flame-dried flask under argon, suspend L-alanine methyl ester HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add phenyl dichlorophosphate (1.0 eq) and cool to -78°C. Add triethylamine (2.0 eq) dropwise. Stir for 1 hour, allowing the mixture to warm to room temperature to form the phosphorochloridate intermediate.

-

Coupling: Dissolve 3'-AzddA (0.8 eq) in anhydrous THF/Pyridine (1:1). Add NMI (4.0 eq).

-

Addition: Add the phosphorochloridate solution dropwise to the nucleoside mixture at 0°C.

-

Reaction: Stir at ambient temperature for 16 hours. Monitor by TLC (MeOH/DCM 5:95).

-

Work-up: Quench with methanol. Evaporate solvents. Dissolve residue in DCM and wash with 0.5M HCl, saturated

, and brine. -

Purification: Purify via silica gel column chromatography (gradient elution 0-5% MeOH in DCM).

-

Isomer Separation: The reaction yields a mixture of diastereomers (

and

Antiviral Efficacy & SAR Analysis[4]

The application of the phosphoramidate motif significantly enhances the potency of the parent nucleoside, particularly in cells with low kinase activity.

Comparative Activity (Representative Data)

The following table summarizes the shift in antiviral potency (EC50) and cytotoxicity (CC50) when converting the parent 3'-AzddA to its ProTide derivative.

| Compound | Moiety (5'-Position) | EC50 (HIV-1, CEM cells) | CC50 (Cytotoxicity) | Selectivity Index (SI) |

| 3'-AzddA (Parent) | Hydroxyl (-OH) | 0.5 - 2.0 µM | > 100 µM | ~100 |

| 3'-AzddA ProTide | Phenyl-methoxy-L-alaninyl | 0.05 - 0.2 µM | > 80 µM | > 400 |

| L-3'-AzddA ProTide | Phenyl-methoxy-L-alaninyl | 0.02 - 0.1 µM | > 200 µM | > 1000 |

Note: Data represents consensus ranges derived from structure-activity relationship (SAR) studies on adenosine analogues [1, 2]. The L-isomer of the nucleoside often exhibits reduced cytotoxicity while maintaining high potency when delivered as a prodrug.

Key SAR Insights

-

Amino Acid: L-Alanine is generally preferred over Glycine or Valine for optimal cleavage by intracellular esterases (Cathepsin A).

-

Ester: Methyl or Benzyl esters provide the necessary lipophilicity for cell entry.

-

Aryl Group: A simple Phenyl or Naphthyl group is required to serve as a good leaving group during the cyclization step (Figure 1).

References

-

McGuigan, C., et al. (1993). "Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry. Link

-

Balzarini, J., et al. (1997). "Conversion of 2',3'-dideoxyadenosine (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) to their corresponding aryloxyphosphoramidate derivatives markedly potentiates their activity against human immunodeficiency virus and hepatitis B virus." FEBS Letters. Link

-

Chu, C.K., et al. (2025). "Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides." Nucleosides Nucleotides Nucleic Acids. Link

-

Liu, X., et al. (2007). "3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro."[2] Nucleic Acids Research.[2][3] Link

-

Mehellou, Y., et al. (2010). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Stability of Azide Groups in N6-Benzoyl Protected Nucleosides

Executive Summary

The integration of azide functionalities into oligonucleotides enables powerful bioorthogonal conjugations via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, the stability of the azide group is frequently questioned in the context of standard nucleoside protection strategies—specifically the N6-benzoyl (Bz) protection of Adenosine.

The Core Verdict: The azide group is chemically stable to the standard alkaline conditions (Ammonium Hydroxide or AMA) required to remove the N6-benzoyl protecting group. However, it is critically unstable in the presence of Trivalent Phosphorus P(III) reagents used during chain assembly (Staudinger reduction) and specific reducing agents often used in downstream processing (e.g., DTT, TCEP).

This guide delineates the precise boundaries of stability, providing a validated workflow to ensure the survival of the azide moiety from monomer to isolated oligonucleotide.

Chemical Compatibility Profile

To understand the stability of an N6-benzoyl-dA monomer containing an azide (e.g., 2'-Azido-N6-Bz-dA or 8-Azido-N6-Bz-dA), we must isolate the two primary phases of its lifecycle: Oligonucleotide Assembly and Deprotection .

The Deprotection Phase (N6-Benzoyl Removal)

The N6-benzoyl group requires nucleophilic attack by ammonia or methylamine to cleave the amide bond, releasing benzoate and the free exocyclic amine.

-

Reagent: Ammonium Hydroxide (NH₄OH) or AMA (1:1 NH₄OH / 40% Methylamine).[1][2]

-

Condition: 55°C (NH₄OH) or 65°C (AMA).

-

Azide Status: STABLE .

-

Organic azides (alkyl and aryl) generally resist hydrolysis by hydroxide or amine bases at these temperatures.

-

Exception: Electron-deficient sulfonyl azides may degrade, but standard sugar/base-modified azides remain intact.

-

The Synthesis Phase (The "Staudinger" Risk)

This is the primary failure mode. If the azide-modified monomer is incorporated into the oligonucleotide chain before the final coupling step, it is exposed to subsequent deliveries of phosphoramidite monomers.

-

Reagent: Nucleoside Phosphoramidites (containing P(III)).

-

Mechanism: The P(III) atom acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide, which eliminates N₂ to form an iminophosphorane. Upon contact with water (during the oxidation step), this hydrolyzes to an amine .[3]

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the azide group: the successful "Click" pathway versus the destructive Staudinger reduction during synthesis.

Figure 1: Mechanistic divergence of the azide group.[5][6] Note that P(III) exposure leads to reduction (failure), while standard basic deprotection preserves the azide.

Validated Experimental Protocols

Protocol A: Synthesis Strategy (Avoiding P(III) Interaction)

To prevent Staudinger reduction, the azide moiety must not be exposed to phosphoramidites.

-

5'-End Incorporation: If possible, introduce the azide-N6-Bz-dA monomer as the final base at the 5'-end. This ensures it is never exposed to a subsequent phosphoramidite coupling cycle.

-

Post-Synthetic Labeling: If an internal azide is required, use an amino-modifier during synthesis and convert it to an azide post-synthesis using an NHS-Azide reagent after the P(III) cycles are complete.

Protocol B: Deprotection of N6-Benzoyl-Azido-Oligonucleotides

Use this protocol to remove the N6-benzoyl group without degrading the azide.

Reagents:

-

Concentrated Ammonium Hydroxide (28-30% NH₃).[7]

-

WARNING: Do NOT add 2-mercaptoethanol (2-ME), Dithiothreitol (DTT), or TCEP. These reducing agents will reduce the azide to an amine.[3][4][8]

Step-by-Step:

-

Cleavage: Transfer the CPG support to a screw-cap vial. Add 1.0 mL of concentrated NH₄OH.

-

Incubation: Seal tightly. Incubate at 55°C for 8–16 hours (Standard) or 65°C for 4 hours (Fast).

-

Note on AMA: You may use AMA (1:1 NH₄OH/Methylamine) at 65°C for 15 minutes if the sequence allows. Azides are stable in AMA. However, ensure your specific azide linker (if not directly on the sugar/base) is stable to methylamine.

-

-

Desalting: Cool to room temperature. Pipette the supernatant (avoiding CPG beads) into a new tube.

-

Evaporation: Dry down in a speed-vac.

-

Purification: Proceed to Glen-Pak purification or HPLC.

Data Summary: Stability Thresholds

| Parameter | Condition | Azide Stability | N6-Bz Removal | Notes |

| Deprotection Reagent | NH₄OH (Conc.)[7][9] | High | Excellent | Standard method. |

| Deprotection Reagent | AMA (1:[10][11][12]1) | High | Excellent | Faster (15 min). |

| Temperature | 25°C - 65°C | High | Good (>55°C) | Avoid >80°C to prevent thermal decomposition. |

| Reducing Agents | DTT / TCEP | Zero | N/A | FATAL: Reduces Azide to Amine immediately. |

| Coupling Reagent | Phosphoramidite | Zero | N/A | FATAL: Staudinger reaction occurs during synthesis. |

Troubleshooting & Quality Control

If your "Click" reaction fails downstream, the azide likely degraded to an amine earlier in the process.

Diagnostic Workflow:

-

Mass Spectrometry (ESI-MS):

-

Calculate the expected mass of the Azide-Oligo.

-

Calculate the mass of the Amine-Oligo (Azide Mass - 26 Da). Explanation: Loss of N₂ (+2H from workup) results in a net loss of ~26 Da.

-

If you see [M-26], Staudinger reduction occurred (P(III) exposure).

-

-

HPLC Analysis:

-

Azide and Amine forms often have distinct retention times. The Amine form is more polar and typically elutes earlier on RP-HPLC.

-

References

-

Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [Link]

-

Organic Chemistry Portal. The Staudinger Reaction. [Link]

-

National Institutes of Health (NIH). Aqueous Compatible Post-Synthetic On-Column Conjugation of Nucleic Acids Using Amino-Modifiers. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Staudinger Ligation [sigmaaldrich.com]

- 6. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic azide - Wikipedia [en.wikipedia.org]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

Commercial & Technical Guide: 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine

The following technical guide provides an in-depth analysis of the commercial landscape, chemical properties, and application protocols for 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine .

Executive Summary

This compound (CAS: 869354-89-2) is a specialized nucleoside derivative used primarily as a terminating building block in oligonucleotide synthesis and as a bio-orthogonal handle for "Click Chemistry" (CuAAC).

-

The "3'-Azido" moiety serves as a reactive handle for conjugation to alkynes or as a chain terminator in sequencing applications.

-

The "N6-Benzoyl" group is a critical protecting group for the exocyclic amine of the adenine base, preventing side reactions (such as N-acylation) during automated phosphoramidite synthesis.

-

The "2',3'-Dideoxy" core ensures that once incorporated, no further extension can occur at the 3' end via standard polymerase activity, making it a potent chain terminator.

Commercial Supply Chain Analysis

Unlike standard phosphoramidites, this compound is often categorized as a "Specialty Intermediate." It is the direct precursor to the 5'-DMT-3'-Azido-N6-Bz-ddA phosphoramidite.

Primary Commercial Suppliers

The following vendors have been identified as verified sources for the compound or its direct precursors.

| Supplier | Product Designation | CAS Number | Grade/Purity | Notes |

| BOC Sciences | This compound | 869354-89-2 | >95% (HPLC) | Primary Source. Explicitly lists the N6-benzoyl protected form. |

| Hongene | 3'-Azido-2',3'-dideoxyadenosine | 66323-44-2 | >98% (HPLC) | Precursor Source. Major manufacturer of the unprotected azide. Requires benzoylation.[1] |

| Jena Bioscience | 3'-Azido-2',3'-ddA | N/A | >95% | Sells the unprotected nucleoside and triphosphate forms. |

| Advent Bio | Custom Synthesis | N/A | Custom | Specializes in N-protected nucleosides (e.g., N4-Bz-3'-Azido-ddC). |

| Berry & Assoc. | Custom Synthesis | N/A | Custom | High expertise in modified nucleosides; likely source for bulk custom orders. |

Sourcing Strategy

-

For R&D (<1g): Purchase directly from BOC Sciences to avoid in-house synthesis steps.

-

For Bulk/GMP (>10g): It is cost-effective to purchase the unprotected precursor (3'-Azido-ddA) from Hongene and perform the N6-benzoylation in-house (Protocol provided in Section 5), or contract Advent Bio for a custom batch.

Technical Specifications & Chemical Logic

Chemical Identity[2][3][4][5]

-

IUPAC Name: N-(9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-yl)benzamide

-

Molecular Formula:

-

Molecular Weight: 380.37 g/mol

-

Solubility: Soluble in DMF, DMSO, and Pyridine. Sparingly soluble in water.

The Role of N6-Benzoyl Protection

In automated oligonucleotide synthesis, the exocyclic amine of adenine is nucleophilic. Without protection, the capping reagents (acetic anhydride) or coupling reagents could react with the N6-amine, leading to branching or depurination .

-

Mechanism: The benzoyl group reduces the nucleophilicity of the N6-nitrogen via resonance delocalization.

-

Deprotection: The benzoyl group is stable under acidic detritylation conditions but is cleaved rapidly by concentrated ammonium hydroxide (AMA) at 55°C or room temperature, restoring the native Adenine base.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the chemical lineage of the compound, from its precursor to its final application in Click Chemistry.

Figure 1: Chemical pathway from commercial precursor to "Click-ready" oligonucleotide.

Experimental Protocols

Protocol A: In-House Synthesis (Benzoylation)

If sourcing the unprotected 3'-Azido-ddA from Hongene/Jena Bioscience.

Rationale: Transient protection of the 5'-OH is often required to selectively benzoylate the N6 position, although direct benzoylation followed by selective alkaline hydrolysis of ester byproducts is a common industrial shortcut.

-

Drying: Co-evaporate 3'-Azido-2',3'-ddA (1.0 eq) with anhydrous pyridine (3x) to remove water.

-

Silylation (Transient): Dissolve in pyridine. Add TMS-Cl (Trimethylsilyl chloride, 5.0 eq) to protect the 5'-OH. Stir for 2 hours.

-

Benzoylation: Add Benzoyl Chloride (BzCl, 1.2 eq). The N6-amine reacts to form the N6-Benzoyl derivative.[1]

-

Hydrolysis: Add aqueous ammonia/methanol to cleave the transient TMS ether (and any O-benzoyl esters formed) while retaining the stable N-benzoyl amide.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Validation: ESI-MS (

) and 1H-NMR (Diagnostic benzoyl peaks at 7.5-8.0 ppm).

Protocol B: Quality Control & Validation

Every batch received from a supplier must be validated before use in critical synthesis.

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | ≥ 98.0% | Reverse Phase C18, Acetonitrile/TEAA Buffer. Look for des-benzoyl impurities. |

| 1H NMR | Conforms to Structure | Verify integral ratio of Benzoyl protons (5H) to Anomeric proton (1H). |

| Water Content | < 0.5% | Critical for phosphoramidite conversion. Use Karl Fischer titration. |

| Azide Integrity | IR Peak ~2100 cm⁻¹ | Confirm the azide group has not been reduced to an amine. |

Storage & Handling Safety

Azide Safety

While organic azides with a

-

Do not subject to high heat (>100°C) or metal salts during rotary evaporation.

-

Store at -20°C under Argon.

-

Light Sensitive: Azides can degrade under UV light; store in amber vials.

Stability

The N6-benzoyl group is susceptible to premature deprotection if exposed to strong primary amines (e.g., methylamine) during storage. Ensure the container is tightly sealed to prevent ammonia/amine contamination.

References

-

BOC Sciences. Product Datasheet: this compound (CAS 869354-89-2).[] Retrieved from

-

PubChem. Compound Summary: this compound (CID 13873702). National Library of Medicine. Retrieved from

-

Hongene Biotech. Nucleoside Product Catalog: 3'-Azido-2',3'-dideoxyadenosine.[3][4] Retrieved from

-

Mishra, R.K., & Misra, K. (1986). Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection.[5] Nucleic Acids Research, 14(15), 6197-6213.[5] (Cited for Benzoyl protection mechanism).

-

Jena Bioscience. Product Datasheet: 3'-Azido-2',3'-ddATP. Retrieved from

Sources

Methodological & Application

synthesis of 3'-azido-N6-benzoyl-dA phosphoramidite

This Application Note and Protocol details the synthesis of 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine 5'-Phosphoramidite .

This specialized reagent is a chain terminator and click-chemistry handle .[1][2] Because the 3'-position is capped with an azido group (

Part 1: Executive Summary & Strategic Architecture

Target Molecule: 5'-[(2-Cyanoethyl)-N,N-diisopropylphosphoramidyl]-3'-azido-N6-benzoyl-2',3'-dideoxyadenosine.[1] Core Application: Introduction of a bio-orthogonal azide handle at the 3'-terminus of DNA for CuAAC (Click Chemistry) or SPAAC labeling.[1][2] Key Synthetic Challenge: The introduction of the azido group at the 3'-position with retention of configuration (relative to the natural 3'-hydroxyl) requires a double-inversion strategy or displacement of a leaving group from the xylo-configuration.

Retrosynthetic Analysis

The synthesis is architected in four phases:

-

Nucleobase Protection: Benzoylation of the N6-amine.[1][3][4]

-

Stereochemical Engineering: Inversion of the natural 3'-hydroxyl (ribo) to a leaving group in the xylo configuration.[1]

-

Azido-Functionalization:

displacement to install the 3'-azido group in the bioactive ribo configuration. -

Phosphitylation: Conversion of the 5'-hydroxyl to the reactive phosphoramidite.[1]

Caption: Synthetic pathway for 3'-Azido-N6-Bz-dA 5'-Phosphoramidite involving critical stereochemical inversion.

Part 2: Detailed Experimental Protocols

Phase I: Nucleobase & 5'-Hydroxyl Protection

Objective: Selectively protect the exocyclic amine and the primary 5'-hydroxyl.[1]

Protocol 1.1: Transient N6-Benzoylation

-

Reagents: 2'-Deoxyadenosine (20 g, 79 mmol), Trimethylsilyl chloride (TMSCl), Benzoyl chloride (BzCl), Pyridine, aq. Ammonia.

-

Procedure:

-

Suspend dried 2'-deoxyadenosine in anhydrous pyridine (200 mL).

-

Add TMSCl (5 eq.)[1] dropwise at 0°C to transiently protect 3' and 5' hydroxyls.[1] Stir for 2 h.

-

Add BzCl (1.2 eq.) and stir at RT for 4 h to benzoylate the N6-position.

-

Quench: Cool to 0°C and add water (40 mL), then conc. aqueous ammonia (40 mL) to cleave the transient silyl ethers (15 min).

-

Workup: Evaporate solvents. Crystallize from water/ethanol.[1]

-

Yield Target: >85% N6-Benzoyl-2'-deoxyadenosine (N6-Bz-dA).

-

Protocol 1.2: 5'-Dimethoxytritylation

-

Reagents: N6-Bz-dA (15 g), 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine.

-

Procedure:

Phase II: Stereochemical Inversion (The Critical Step)

Rationale: Direct displacement of the natural 3'-OH (ribo) would yield the 3'-azido in the xylo configuration (biologically inactive).[1][2] We must first invert the 3'-OH to xylo, so the final azide displacement restores the ribo configuration.

Protocol 2.1: Mitsunobu Inversion

-

Reagents: 5'-DMT-N6-Bz-dA, Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid.[1][2] -

Procedure:

-

Dissolve starting material (10 g) and

(1.5 eq.) and p-nitrobenzoic acid (1.5 eq.) in anhydrous THF. -

Add DIAD (1.5 eq.) dropwise at 0°C. Stir overnight at RT.

-

Mechanism: The 3'-OH attacks the phosphorus, and the carboxylate attacks the carbon from the back, inverting the center to xylo.

-

Hydrolysis: Treat the intermediate with mild base (0.2 M NaOH in Pyridine/Water) at 0°C to remove the p-nitrobenzoyl ester without affecting the N6-benzoyl.[1]

-

Result: 5'-O-DMT-N6-Bz-xylo -2'-deoxyadenosine.

-

Phase III: Azido-Functionalization

Objective: Install the azide group via

Protocol 3.1: Triflation & Displacement

-

Activation:

-

Displacement:

-

Dissolve the crude triflate in anhydrous DMF.

-

Add Lithium Azide (

, 5 eq.) or Sodium Azide ( -

Heat to 50°C for 4 h.

-

Mechanism: The azide attacks the 3'-xylo position, inverting it back to the ribo configuration.

-

Product: 5'-O-DMT-3'-Azido-N6-Bz-2',3'-dideoxyadenosine.[1][2]

-

Protocol 3.2: 5'-Detritylation Since the target is a 5'-phosphoramidite, we must free the 5'-OH.[1]

-

Treat the protected intermediate with 3% Trichloroacetic acid (TCA) in DCM for 5 min.

-

Quench immediately with MeOH/Pyridine.

-

Intermediate: this compound (Free 5'-OH).

Phase IV: Phosphitylation

Objective: Create the reactive phosphoramidite species.

Protocol 4.1: 5'-Phosphitylation

-

Reagents: 3'-Azido-N6-Bz-ddA (2 g), 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, 1H-Tetrazole (or DCI activator), Anhydrous MeCN/DCM.

-

Procedure:

-

Workup:

-

Purification:

Part 3: Quality Control & Validation

| Metric | Acceptance Criteria | Method |

| Purity | RP-HPLC (C18, TEAA buffer) | |

| Identity | Confirmed Structure | |

| Singlet ~148-149 ppm | CDCl | |

| Water Content | Karl Fischer | |

| Coupling Efficiency | Test coupling on synthesizer |

Critical Safety Note (Azides): Organic azides with low C/N ratios (< 3:[1][2]1) are potentially explosive.[1][2] While this nucleoside (C17/N8 ratio > 2) is generally stable, avoid concentrating reaction mixtures containing free azide salts to dryness.[1] Use plastic spatulas and shields.[1]

References

-

Herdewijn, P., et al. (1987).[1][2] "Synthesis and anti-HIV activity of various 3'-azido-2',3'-dideoxyadenosine analogues." Journal of Medicinal Chemistry, 30(11), 2131–2137.[1][2] Link

-

Ti, G. S., et al. (1982).[1] "Transient protection: Efficient one-flask synthesis of protected deoxynucleosides." Journal of the American Chemical Society, 104(5), 1316–1319. Link[1]

-

Gait, M. J. (1984).[1] Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.[1][2] (Foundational text for phosphoramidite chemistry).

-

Winz, M. L., et al. (2012).[1][2] "Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry."[1][7] Nucleic Acids Research, 40(10), e78.[1] Link

Sources

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. prepchem.com [prepchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-Azido-2',3'-ddATP, Adenosines - Jena Bioscience [jenabioscience.com]

Application Note: High-Fidelity Synthesis of 3'-Azido-2',3'-dideoxyadenosine-5'-triphosphate

Abstract

This application note details the chemical synthesis of 3'-Azido-2',3'-dideoxyadenosine-5'-triphosphate (3'-Azido-ddATP) starting from the protected precursor 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine. The protocol utilizes the Ludwig-Eckstein "One-Pot, Three-Step" method , favored for its mild conditions and high regioselectivity compared to the classical Yoshikawa (POCl₃) procedure. This approach minimizes glycosidic bond cleavage—a known risk with dideoxy nucleosides—and ensures the integrity of the azide moiety. The workflow includes phosphorylation, oxidation, hydrolytic workup, and the final removal of the N6-benzoyl protecting group, yielding a high-purity chain-terminating nucleotide suitable for enzymatic applications.

Introduction & Mechanistic Rationale

The Substrate: Why N6-Benzoyl Protection?

The starting material, This compound , contains a benzoyl group on the exocyclic amine of the adenine base.

-

Solubility: The lipophilic benzoyl group significantly enhances solubility in organic solvents (e.g., anhydrous pyridine, dioxane) required for moisture-sensitive phosphorylation reactions.

-

Chemomimesis: It prevents side reactions at the N6-position during the electrophilic attack of the phosphorylating agent.

The Method: Ludwig-Eckstein vs. Yoshikawa

While the Yoshikawa method (POCl₃ in trimethyl phosphate) is standard for unprotected nucleosides, the Ludwig-Eckstein method (Salicyl chlorophosphite) is superior for valuable protected analogs:

-

Regioselectivity: The steric bulk of salicyl chlorophosphite favors reaction with the primary 5'-OH over competitive sites.

-

Mildness: It avoids the generation of strong HCl byproducts typical of POCl₃, protecting the acid-sensitive glycosidic bond of dideoxy nucleosides.

-

Azide Stability: The oxidation step uses aqueous iodine, which is compatible with the 3'-azido group (unlike reductive conditions utilized in some phosphoramidite cycles).

Reaction Scheme & Logic Flow

The synthesis proceeds through a reactive P(III) intermediate, which is cyclized with pyrophosphate, oxidized to P(V), and finally hydrolyzed.

Figure 1: Logical flow of the Ludwig-Eckstein synthesis and subsequent deprotection.

Materials & Equipment

Reagents

-

Starting Material: this compound (>98% dry).

-

Phosphorylating Agent: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicyl chlorophosphite).[1] Note: Moisture sensitive.

-

Pyrophosphate Source: Bis(tributylammonium) pyrophosphate (0.5 M solution in anhydrous DMF or prepared solid).

-

Oxidizer: Iodine (I₂).[2]

-

Solvents: Anhydrous Pyridine (stored over KOH/molecular sieves), Anhydrous 1,4-Dioxane, Methanol.

-

Deprotection: Concentrated Ammonium Hydroxide (28-30% NH₃).[3]

-

Quench: Triethylamine (TEA), TEAB buffer (1M, pH 7.5).

Equipment

-

Rotary evaporator with high-vacuum pump.

-

Argon/Nitrogen manifold (Schlenk line).

-

HPLC system (preparative and analytical) with UV detector (254 nm).

-

Column: SAX (Strong Anion Exchange) or C18 RP-HPLC.

Detailed Experimental Protocol

Phase 1: Preparation and Drying (Critical)

Water is the enemy of phosphorylation. Incomplete drying is the #1 cause of failure.

-

Dry the Nucleoside: Dissolve this compound (0.1 mmol, ~38 mg) in 2 mL anhydrous pyridine. Evaporate to dryness under high vacuum. Repeat this co-evaporation step 3 times .

-

Dry the Pyrophosphate: Separately, dry bis(tributylammonium) pyrophosphate (0.15 mmol) by co-evaporation with anhydrous pyridine (3x). Dissolve the final residue in 0.5 mL anhydrous DMF or pyridine.

-

Final Vessel: Place the dried nucleoside in a flame-dried round-bottom flask under an Argon atmosphere.

Phase 2: The "One-Pot" Synthesis (Ludwig-Eckstein)[2]

Step 1: Phosphitylation

-

Dissolve the dried nucleoside in 0.5 mL anhydrous pyridine and 1.5 mL anhydrous 1,4-dioxane.

-

Add Salicyl chlorophosphite (0.11 mmol, 1.1 eq) via syringe.

-

Stir at room temperature for 15 minutes .

-

Checkpoint: TLC (Silica, 10% MeOH in DCM) should show the disappearance of the starting material and the formation of a baseline spot (phosphite intermediate).

-

Step 2: Cyclization

-

Add the previously prepared Bis(tributylammonium) pyrophosphate solution (in DMF/pyridine) directly to the reaction mixture.

-